molecular formula C10H17N3O6 B075400 Norophthalamic acid CAS No. 1116-21-8

Norophthalamic acid

Cat. No.: B075400
CAS No.: 1116-21-8
M. Wt: 275.26 g/mol
InChI Key: RPVCUZZJCXVVDW-UHFFFAOYSA-N
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Description

Norophthalamic acid (IUPAC name: L-γ-Glutamyl-L-alanylglycine) is a tripeptide with the molecular formula C₁₀H₁₇N₃O₆ and an average molecular mass of 275.26 g/mol. It is characterized by two defined stereocenters and is structurally composed of γ-glutamyl, alanyl, and glycine residues linked via peptide bonds . The compound is also recognized by alternative names such as γ-Glu-ala-gly and CAS registry numbers 16305-88-7, 1116-21-8, and 3773-08-8 .

Properties

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6/c1-5(9(17)12-4-8(15)16)13-7(14)3-2-6(11)10(18)19/h5-6H,2-4,11H2,1H3,(H,12,17)(H,13,14)(H,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVCUZZJCXVVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60912236
Record name 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116-21-8
Record name 5-({1-[(Carboxymethyl)imino]-1-hydroxypropan-2-yl}imino)-5-hydroxynorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60912236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Norophthalamic acid can be synthesized through various methods. One common synthetic route involves the use of glutathione as a starting material. The synthesis process typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Norophthalamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reactions: These reactions often use halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparison with Similar Compounds

Glutathione (γ-Glutamylcysteinylglycine, GSH)

  • Structure : Similar γ-glutamyl linkage but replaces alanine with cysteine.
  • Function : A critical antioxidant in redox regulation, detoxification, and immune response.
  • Key Difference: The presence of cysteine in GSH introduces a thiol group (-SH), enabling disulfide bond formation and redox activity—a feature absent in norophthalamic acid due to alanine’s inert methyl side chain .

Thioamide-Containing Peptides

  • Structure : Peptides where oxygen in the amide bond is replaced by sulfur (e.g., thioamidated glutathione derivatives).
  • Function : Enhanced resistance to enzymatic degradation and improved pharmacokinetic properties in drug design .
  • Key Difference: this compound lacks sulfur substitution, rendering it more susceptible to proteolytic cleavage compared to thioamide analogs .

This compound

  • Classical Peptide Synthesis: Likely synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, utilizing protected amino acids and coupling reagents like HOBt/DCC .
  • Challenges : Stereochemical purity and racemization during γ-glutamyl coupling require stringent control .

Thioamide Peptides

  • Thioacylating Agents : Employ reagents like thiobenzimidazolones or ynamides to introduce thioamide bonds. For example, Wang et al. (2022) demonstrated ynamide-mediated thioamide synthesis with >90% yield under mild conditions .
  • Advantages : Higher functional group tolerance and scalability compared to traditional methods like Lawesson’s reagent .

Physicochemical Properties

Property This compound Glutathione (GSH) Thioamide Analog (e.g., Thioglutathione)
Molecular Weight (g/mol) 275.26 307.32 ~323.4 (varies by substitution)
Solubility in Water High (polar side chains) High Moderate (hydrophobic sulfur moiety)
Enzymatic Stability Moderate High (due to redox role) Very High (resistant to proteases)
Biological Half-life Short (~minutes) Moderate (~hours) Extended (>24 hours)

Q & A

Q. How do researchers address conflicting results in this compound’s mechanism of action across cell lines?

  • Methodological Answer : Contradictions arise from cell-line-specific receptor expression (e.g., HEK-293 vs. HeLa). CRISPR knockouts or siRNA silencing validate target specificity. Multi-omics approaches (transcriptomics/proteomics) contextualize pathway interactions .
  • Ethical Note : Transparent reporting of negative data is essential to avoid publication bias .

Q. What computational models predict this compound’s interactions with non-target proteins, and how are false positives mitigated?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) screen off-target effects. False positives are reduced via consensus scoring (e.g., combining Glide and Schrodinger results) and experimental validation (SPR binding assays) .
  • Data Example : A 2023 study reported 85% accuracy in predicting off-target binding using hybrid QSAR/Machine Learning models .

Methodological Frameworks

  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigor .
  • Data Analysis : Use clustered data techniques (e.g., mixed-effects models) for studies with repeated measurements .
  • Ethical Compliance : Adhere to institutional review boards (IRBs) for human-derived data, emphasizing anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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